ethyl 1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-7-yl group, which is a key structural feature contributing to its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXYLATE typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The reaction conditions often include the use of solvents such as acetone and catalysts like potassium carbonate . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions, where the carboxylic acid group is activated using agents like N,N’-carbonyldiimidazole
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The chromen-7-yl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group in the chromen-7-yl moiety can participate in substitution reactions with various halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halides for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which exhibit different biological activities .
Scientific Research Applications
ETHYL 1-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential use in treating various diseases due to its biological activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of ETHYL 1-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The chromen-7-yl group is known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar structural features.
4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Used in the synthesis of photoactive materials.
Uniqueness
ETHYL 1-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of the chromen-7-yl group with a piperidinecarboxylate moiety
Properties
Molecular Formula |
C20H24N2O5 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 1-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H24N2O5/c1-3-26-20(25)14-6-8-22(9-7-14)12-18(23)21-15-4-5-16-13(2)10-19(24)27-17(16)11-15/h4-5,10-11,14H,3,6-9,12H2,1-2H3,(H,21,23) |
InChI Key |
CFKLRPCYRYWFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Origin of Product |
United States |
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